molecular formula C19H15BrN4OS B2574045 (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477193-32-1

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2574045
CAS No.: 477193-32-1
M. Wt: 427.32
InChI Key: HTKHIBVBKJQYSM-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of thiazole derivatives with biological targets. Its potential biological activities, such as antimicrobial or anticancer properties, can be investigated through various in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound can be explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of Bromophenyl and Ethoxyphenyl Groups: The bromophenyl and ethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of Carbohydrazonoyl Cyanide: The final step involves the reaction of the thiazole derivative with hydrazine and cyanogen bromide to form the carbohydrazonoyl cyanide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (E)-N-(4-fluorophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (E)-N-(4-methylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Uniqueness

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of bromophenyl and ethoxyphenyl groups in the thiazole scaffold provides a distinct chemical profile that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4OS/c1-2-25-16-9-3-13(4-10-16)18-12-26-19(22-18)17(11-21)24-23-15-7-5-14(20)6-8-15/h3-10,12,23H,2H2,1H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKHIBVBKJQYSM-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.